5-Chloro-2-acetamido-4-nitrobenzoic acid (CAS 34649-01-9) is a highly functionalized, N-protected benzoic acid derivative utilized primarily as a critical building block in the synthesis of advanced active pharmaceutical ingredients (APIs), particularly 5-HT3 receptor antagonists and gastroprokinetic agents. Featuring a tightly controlled substitution pattern—including a chloro group, a nitro group, and an acetyl-protected amine—this compound provides a stable, regiochemically pure scaffold for complex benzamide formation [1]. By masking the reactive aniline moiety with an acetamido group, it offers extended shelf stability and prevents oxidative degradation during storage and handling, making it a highly practical procurement choice for industrial scale-up compared to its unprotected free-amine counterparts.
A buyer might consider procuring the unprotected analog, 2-amino-5-chloro-4-nitrobenzoic acid, to save a synthetic deprotection step. However, free anilines with multiple electron-withdrawing groups are prone to oxidative degradation, darkening, and reduced shelf life, often necessitating costly re-crystallization prior to downstream coupling [1]. Conversely, purchasing the upstream precursor, 2-acetamido-5-chlorobenzoic acid, forces the manufacturer to perform the nitration step in-house. Mixed-acid nitration is highly exothermic, requires specialized hazard infrastructure, and demands rigorous purification to remove unwanted positional isomers. Procuring the exact 5-chloro-2-acetamido-4-nitrobenzoic acid compound bypasses both the storage instability of the free amine and the severe process hazards of in-house nitration, offering a scale-ready intermediate that avoids these specific bottlenecks.
Procuring the N-acetylated compound allows manufacturers to store a stable precursor and generate the reactive free amine immediately prior to coupling. Alkaline hydrolysis of 5-chloro-2-acetamido-4-nitrobenzoic acid using 10% NaOH at 90°C achieves a 92% yield of 5-chloro-4-nitroanthranilic acid within 2 hours [1]. In contrast, storing the unprotected 5-chloro-4-nitroanthranilic acid long-term can lead to oxidative degradation and color formation, requiring re-crystallization before use.
| Evidence Dimension | Deprotection yield and process time |
| Target Compound Data | 92% yield of free amine in 2 hours |
| Comparator Or Baseline | Direct bulk storage of unprotected 2-amino-5-chloro-4-nitrobenzoic acid |
| Quantified Difference | Eliminates the need for pre-coupling re-crystallization by enabling >90% efficient on-demand generation. |
| Conditions | 10% NaOH, 90°C, 2h, followed by 5N HCl acidification. |
Enables buyers to procure a highly stable intermediate in bulk, reducing storage degradation risks while ensuring high-purity amine availability for immediate downstream coupling.
Synthesizing the 4-nitro moiety requires aggressive nitrating conditions. If a facility procures the upstream 2-acetamido-5-chlorobenzoic acid, they must perform mixed-acid nitration, which carries significant exothermic risk and requires specialized reactor cooling. Procuring 5-chloro-2-acetamido-4-nitrobenzoic acid directly offloads this hazardous step [1]. The N-acetyl group in this procured compound has already ensured strict regioselectivity (para to the acetamido group), avoiding the complex isomeric mixtures that plague direct nitration of unprotected anilines.
| Evidence Dimension | Process hazard and isomeric purity |
| Target Compound Data | Procured as a single regiochemically pure 4-nitro isomer. |
| Comparator Or Baseline | Direct nitration of unprotected 2-amino-5-chlorobenzoic acid. |
| Quantified Difference | Avoids the >30-50% yield loss typical of oxidative degradation and mixed-isomer formation when nitrating unprotected anilines. |
| Conditions | Industrial nitration conditions (HNO3/H2SO4). |
Procuring the pre-nitrated, regiochemically pure compound significantly lowers facility safety requirements and eliminates the yield losses associated with isomer purification.
The ultimate value of this compound lies in its downstream utility for forming complex benzamides. Once hydrolyzed to the free amine, the carboxylic acid moiety is readily converted to an acid chloride using thionyl chloride in toluene (reflux, 4 hours) without degrading the newly exposed amine or the nitro group [1]. This acid chloride intermediate can then be directly coupled with complex azabicyclic amines to yield 5-HT3 receptor antagonists, demonstrating robust functional group tolerance.
| Evidence Dimension | Synthetic route compatibility |
| Target Compound Data | Quantitative conversion to acid chloride via SOCl2 reflux (4h). |
| Comparator Or Baseline | Peptide coupling reagents (e.g., HATU/EDC) required for sensitive substrates. |
| Quantified Difference | Enables the use of bulk-scale SOCl2 versus expensive specialty coupling agents, drastically reducing scale-up costs. |
| Conditions | Toluene solvent, SOCl2 reflux, 4 hours. |
Confirms that the downstream derivatives of this compound can be processed using highly scalable, cost-effective industrial reagents rather than expensive specialty coupling agents.
Due to its precise substitution pattern and stable acetamido protection, this compound is a highly efficient starting material for synthesizing azabicyclic benzamides. The ability to cleanly deprotect the amine in 92% yield immediately prior to acid chloride formation ensures high coupling efficiency with complex amines like granatane derivatives, making it indispensable for gastroprokinetic API manufacturing [1].
The ortho-relationship between the protected amine and the nitro group makes this compound a direct structural precursor for substituted benzimidazoles. Following amidation of the carboxylic acid, the nitro group can be reduced to an amine, which then undergoes cyclization with the adjacent acetamido or free amine group. Procuring the pre-nitrated, N-protected compound ensures that the critical functional groups are already in the correct positions for high-yield cyclization[1].
In agrochemical research, highly functionalized benzoic acids are frequently used to synthesize novel herbicides and fungicides. The orthogonal reactivity of the carboxylic acid (ready for amidation or esterification), the nitro group (reducible to an amine), and the chloro substituent (available for cross-coupling) allows chemists to rapidly generate diverse analog libraries without needing to perform hazardous and low-yielding nitration steps in-house [1].